3-Hydroxypyrazin-2-carboxamid

Übersicht

Beschreibung

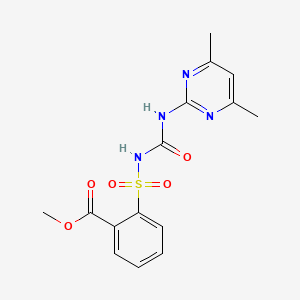

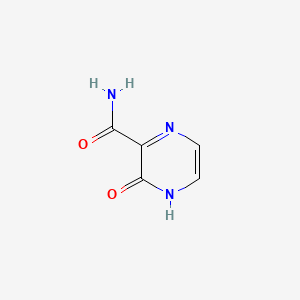

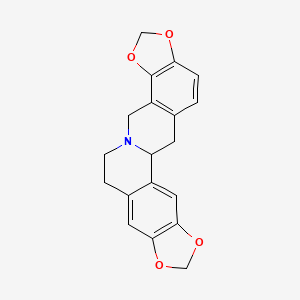

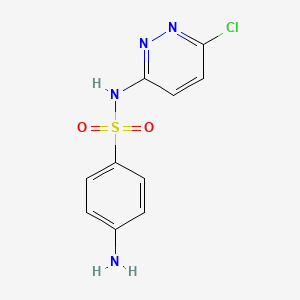

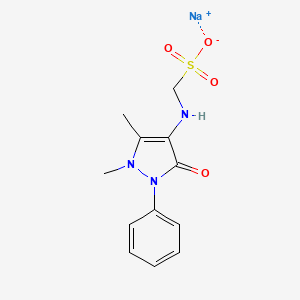

3-Hydroxypyrazine-2-carboxamide is a chemical compound with the molecular formula C5H5N3O2 and a molecular weight of 139.11 . It is a broad-spectrum viral polymerase inhibitor and a structural analogue of T-705 . It inhibits the polymerases of RNA viruses after being converted to a ribonucleoside triphosphate (RTP) metabolite .

Synthesis Analysis

The synthesis of 3-Hydroxypyrazine-2-carboxamide involves a four-step process: amidation, nitrification, reduction, and fluorination . The overall yield of this process is about 8% .Molecular Structure Analysis

The molecular structure of 3-Hydroxypyrazine-2-carboxamide is almost planar . The intramolecular O−H•••O hydrogen bond forms a 6-member ring . In the crystal, molecules are packed governed by both hydrogen bonds and stacking interactions .Physical And Chemical Properties Analysis

3-Hydroxypyrazine-2-carboxamide is a crystal-powder with a very pale yellow to brown or gray color . It has a density of 1.5±0.1 g/cm3, a boiling point of 640.8±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.0 mmHg at 25°C . Its molar refractivity is 33.2±0.3 cm3, and it has a molar volume of 93.0±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Pharmazeutische Synthese

3-Hydroxypyrazin-2-carboxamid: ist ein wichtiger Zwischenprodukt bei der Herstellung verschiedener Pyrazin-basierter Pharmazeutika . Es wird bei der Synthese von Verbindungen durch Nitrierung verwendet, wobei Schwefelsäure und Kaliumnitrat als Reagenzien eingesetzt werden. Die Optimierung dieses Prozesses erhöht die Ausbeute und Reinheit, was für pharmazeutische Anwendungen entscheidend ist.

Antivirale Forschung

Diese Verbindung hat sich als vielversprechendes Breitband-Antivirals erwiesen . Es hemmt die RNA-Virus-Polymerase, indem es sich in einen Metaboliten von Ribonukleotidtriphosphat (RTP) umwandelt, was eine Aktivität gegen Viren wie Zika, Influenza und Maul- und Klauenseuche zeigt. Seine Wirksamkeit als Antiviralmittel variiert je nach Virustyp und Infektionsstadium.

Zellulärer Metabolismus und Altern

Als Vorläufer von Nicotinamid-Adenin-Dinukleotid (NAD+) spielt this compound eine Rolle im Zellstoffwechsel und beim Altern . Eine Erhöhung des NAD+-Spiegels kann das Altern möglicherweise verlangsamen oder umkehren, was es zu einem wertvollen Werkzeug für die Erforschung von Alterungsmechanismen macht.

Behandlung von Erkrankungen

Forschungen deuten darauf hin, dass this compound bei der Behandlung von Erkrankungen wie Diabetes, Fettleibigkeit und Herzkreislauferkrankungen wirksam sein kann . Es verbessert die Insulinsensitivität, reduziert Entzündungen und verbessert den Blutfluss, wodurch mehrere therapeutische Vorteile erzielt werden.

Koordinationschemie in der Kristalltechnik

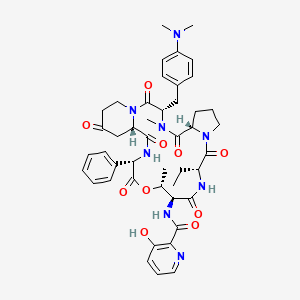

Diese Verbindung und ihre Derivate, wie z. B. 3-Hydroxypyridin-2-carboxamid, werden als Liganden in der Koordinationschemie verwendet, insbesondere in der Kristalltechnik . Sie spielen eine wichtige Rolle bei der Konstruktion und Synthese komplexer Kristallstrukturen.

Biotechnologieforschung

In der Biotechnologie wird this compound zur Untersuchung des zellulären Stoffwechsels und des Alterns verwendet . Seine Fähigkeit, den NAD+-Spiegel zu erhöhen, hat es zu einem wertvollen Werkzeug für die Untersuchung der zugrunde liegenden Mechanismen des Alterns und altersbedingter Krankheiten gemacht.

Wirkmechanismus

Target of Action

3-Hydroxypyrazine-2-carboxamide, also known as T-1105, is an antiviral compound that primarily targets the RNA-dependent RNA polymerase (RdRp) . RdRp plays a crucial role in the replication of RNA viruses, making it a prime target for antiviral drugs .

Mode of Action

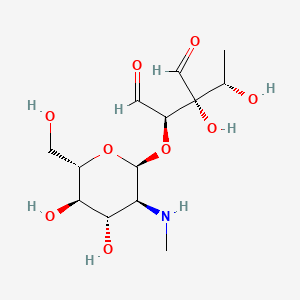

The compound’s mode of action involves its conversion into a ribonucleoside triphosphate (RTP) metabolite . This metabolite is recognized by the viral RNA polymerase as a substrate, competing with guanosine 5’-triphosphate (GTP), which results in the inhibition of viral RNA synthesis .

Biochemical Pathways

The active form of 3-Hydroxypyrazine-2-carboxamide, pyrazine-ribofuranosyl-5′-triphosphate, is easily oxidized under inflamed organs by overproduced superoxide radical anion (O2•−) through the proton-coupled electron transfer (PCET) mechanism in the immune system . This suggests that the compound may play a role in the body’s immune response to viral infections.

Result of Action

The primary molecular effect of 3-Hydroxypyrazine-2-carboxamide is the inhibition of viral RNA synthesis, which effectively blocks the replication of many RNA viruses . This includes a variety of RNA viruses, including Zika virus (ZIKV), influenza virus, sandy virus, bunyavirus, West Nile virus (WNV), yellow fever virus (YFV), and foot-and-mouth disease virus (FMDV) .

Action Environment

The action of 3-Hydroxypyrazine-2-carboxamide can be influenced by various environmental factors. For instance, the compound’s active form is easily oxidized under inflamed organs by overproduced superoxide radical anion (O2•−) in the immune system . This suggests that the compound’s action, efficacy, and stability could be affected by the state of the body’s immune response and the presence of inflammation.

Safety and Hazards

3-Hydroxypyrazine-2-carboxamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Biochemische Analyse

Biochemical Properties

3-Hydroxypyrazine-2-carboxamide plays a crucial role in biochemical reactions, particularly as a broad-spectrum viral polymerase inhibitor. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with RNA-dependent RNA polymerase, where 3-Hydroxypyrazine-2-carboxamide acts as an inhibitor by converting into a ribonucleoside triphosphate (RTP) metabolite . This interaction is essential for its antiviral activity, as it inhibits the replication of RNA viruses by interfering with the viral RNA synthesis process .

Cellular Effects

3-Hydroxypyrazine-2-carboxamide has significant effects on various types of cells and cellular processes. It influences cell function by increasing levels of nicotinamide adenine dinucleotide (NAD+), which is involved in cellular processes such as energy production and DNA repair . This increase in NAD+ levels can enhance cellular metabolism and improve cell signaling pathways. Additionally, 3-Hydroxypyrazine-2-carboxamide has demonstrated antiviral activity against a range of RNA viruses, affecting viral replication within infected cells .

Molecular Mechanism

The molecular mechanism of 3-Hydroxypyrazine-2-carboxamide involves its conversion into a ribonucleoside triphosphate (RTP) metabolite, which then inhibits RNA-dependent RNA polymerase . This inhibition prevents the synthesis of viral RNA, thereby blocking viral replication. The compound’s structure allows it to be recognized by the viral polymerase as a substrate, leading to the incorporation of the RTP metabolite into the viral RNA chain, which ultimately results in chain termination .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Hydroxypyrazine-2-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors in its efficacy. In vitro and in vivo studies have indicated that the compound can maintain its antiviral activity over extended periods, although the potential for resistance development needs to be monitored .

Dosage Effects in Animal Models

The effects of 3-Hydroxypyrazine-2-carboxamide vary with different dosages in animal models. At lower doses, the compound has shown promising antiviral activity with minimal adverse effects . At higher doses, there is a potential for toxicity and adverse effects, including irritation and potential drug resistance . It is essential to determine the optimal dosage that maximizes efficacy while minimizing toxicity in animal models.

Metabolic Pathways

3-Hydroxypyrazine-2-carboxamide is involved in several metabolic pathways, primarily through its conversion into a ribonucleoside triphosphate (RTP) metabolite . This metabolite interacts with RNA-dependent RNA polymerase, inhibiting viral RNA synthesis. The compound’s metabolism also involves interactions with nicotinamide adenine dinucleotide (NAD) adenylyltransferase, which facilitates its conversion into the active RTP form .

Transport and Distribution

Within cells and tissues, 3-Hydroxypyrazine-2-carboxamide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells . The compound’s distribution is influenced by its chemical properties, allowing it to accumulate in specific tissues where it exerts its antiviral effects .

Subcellular Localization

The subcellular localization of 3-Hydroxypyrazine-2-carboxamide is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with viral RNA polymerase and other biomolecules . Post-translational modifications and targeting signals play a role in directing 3-Hydroxypyrazine-2-carboxamide to its site of action, ensuring its efficacy in inhibiting viral replication .

Eigenschaften

IUPAC Name |

2-oxo-1H-pyrazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4(9)3-5(10)8-2-1-7-3/h1-2H,(H2,6,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPBAPFUXAADQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=O)N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203888 | |

| Record name | 3-Oxo-3,4-dihydropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55321-99-8 | |

| Record name | 2-Pyrazinecarboxamide, 3,4-dihydro-3-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055321998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55321-99-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Oxo-3,4-dihydropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxypyrazine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PYRAZINECARBOXAMIDE, 3,4-DIHYDRO-3-OXO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R3A375F7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

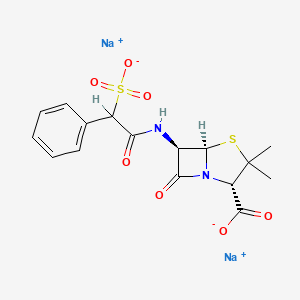

![potassium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B1682512.png)